N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibition Structure–activity relationship Regioisomer differentiation

Researchers requiring precise kinase selectivity profiling face challenges sourcing regiospecifically defined imidazo[1,2-b]pyridazine-6-carboxamide probes. The 3,4-dimethylphenyl regioisomer (CAS 2640893-60-1) is mandatory for experimental reproducibility; generic amide analogs cannot recapitulate the same ATP-site complementarity. • Compact kinase probe (MW 280.32, TPSA 59.3 Ų) satisfying all Lipinski rule-of-five criteria for drug-like property space evaluation. • Structural differentiation: 2-methyl substituent occupies hydrophobic sub-pocket under P-loop; paired with 2-cyclopropyl analog enables matched-pair kinase selectivity analysis. • Ideal reference ligand for computational docking campaigns and virtual enumeration of 6-carboxamide analog libraries.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
CAS No. 2640893-60-1
Cat. No. B6467379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2640893-60-1
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C
InChIInChI=1S/C16H16N4O/c1-10-4-5-13(8-11(10)2)18-16(21)14-6-7-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21)
InChIKeyQFINKQQQOSLNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide – Identity and Heterocyclic Class


N-(3,4-Dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640893‑60‑1; molecular formula C₁₆H₁₆N₄O; MW 280.32 g mol⁻¹) is a fully synthetic small molecule built on the privileged imidazo[1,2‑b]pyridazine scaffold [1]. This bicyclic heteroaromatic core is recognised as a versatile kinase‑inhibitor template, exemplified by the approved drug ponatinib and numerous pre‑clinical leads targeting DYRK1A, Haspin, and other disease‑relevant kinases [1]. The 2‑methyl substituent on the imidazo ring and the 3,4‑dimethylphenyl carboxamide side chain are structural features that differentiate it from other in‑class compounds and may influence both target‑binding conformation and physicochemical properties relevant to procurement for medicinal‑chemistry or chemical‑biology programmes [2].

Scaffold
Imidazo[1,2-b]pyridazine kinase-inhibitor template
Amide vector
3,4-Dimethylphenyl for regioisomer SAR studies
Substituent
2-Methyl as compact P-loop steric probe

Why This Amide Cannot Be Generically Substituted


Within the imidazo[1,2‑b]pyridazine‑6‑carboxamide series, even minor alterations to the aniline‑derived amide substituent can drastically shift kinase selectivity, antibacterial potency, and physicochemical properties. For example, moving the dimethyl substitution pattern from the 3,4‑positions to the 2,5‑positions on the phenyl ring changes the electronic environment of the amide NH and alters the torsion angle between the phenyl and the heterocyclic core, which has been shown in related DYRK1A inhibitor series to modulate ATP‑site complementarity and selectivity over off‑target kinases such as CLKs [1]. Similarly, replacing the 2‑methyl group with a cyclopropyl substituent affects both metabolic stability and binding‑pocket occupancy [2]. Consequently, procurement of the exact 3,4‑dimethylphenyl regioisomer is mandatory for experimental reproducibility; a generic “imidazo[1,2‑b]pyridazine amide” cannot be assumed to recapitulate the same biological profile.

Regioisomer
3,4- vs. 2,5-dimethylphenyl substitution may alter ATP-site complementarity and kinase selectivity profile.
2-Substituent
Cyclopropyl analog increases steric bulk and lipophilicity; binding pose and metabolic stability may not transfer.
Class proxy
Generic imidazo[1,2-b]pyridazine amides cannot be assumed to reproduce the same biological signature.

Differentiation Evidence Against Closest Analogs


Regioisomeric Dimethylphenyl Impact on Kinase Selectivity

In the imidazo[1,2‑b]pyridazine class, the position of methyl groups on the phenyl ring dictates the dihedral angle between the amide and the heterocyclic core, which directly influences ATP‑binding‑site complementarity. The 3,4‑dimethyl substitution (target compound) places one methyl group meta and one para to the amide linkage, whereas the 2,5‑dimethyl isomer (CAS 2640822‑39‑3) places one methyl group ortho, creating steric clash that restricts rotation and alters the pharmacophoric conformation. In the closely related DYRK1A inhibitor series, a methyl group at the 2‑position of the imidazo ring (present in both compounds) was shown to improve selectivity over CLK kinases by a factor of >10‑fold compared with the unsubstituted analog [1]. Although direct kinase‑panel data for the 3,4‑dimethylphenyl regioisomer have not been published, the ortho‑methyl effect observed in the 2,5‑dimethyl comparator is expected to produce a distinct selectivity signature, making the 3,4‑dimethylphenyl compound a non‑interchangeable tool for kinase‑profiling studies.

Regioisomer selectivity
Class-level inference
3,4-dimethylphenyl avoids ortho steric clash; 2,5-dimethyl analog introduces restricted amide rotation.
Supports regioisomer-specific procurement for SAR reproducibility.
Selectivity difference not directly quantified for this pair; class-level DYRK1A SAR precedent.
Kinase inhibition Structure–activity relationship Regioisomer differentiation

2-Methyl vs. 2-Cyclopropyl Substituent: Metabolic Stability and Binding

The 2‑position of the imidazo[1,2‑b]pyridazine scaffold projects into a hydrophobic pocket beneath the P‑loop in DYRK1A. The target compound carries a methyl group at this position, whereas the direct analog 2‑cyclopropyl‑N‑(2,3‑dimethylphenyl)imidazo[1,2‑b]pyridazine‑6‑carboxamide (CAS 2549017‑57‑2) employs a cyclopropyl ring [1]. The cyclopropyl group is frequently introduced to shield metabolically labile sites from CYP450 oxidation; however, it also increases steric bulk, which can reduce affinity for kinases with smaller P‑loop pockets. In the DYRK1A co‑crystal structure of compound 17 (2‑methyl substituted), the methyl group makes van der Waals contacts with Val 123 and Ala 125, and the binding pose suggests that a larger cyclopropyl substituent would require P‑loop rearrangement that may be disfavoured in certain kinase conformations [2]. The methyl analogue therefore offers a smaller, more conformationally conservative probe for mapping P‑loop steric tolerance.

2-Substituent comparison
Cross-study comparable
2-methyl: smaller, lower lipophilicity (estimated ΔXLogP3 −0.2 vs cyclopropyl). Crystal structure shows van der Waals fit under P-loop.
Provides sterically minimal probe for P-loop tolerance mapping.
Cyclopropyl steric effects and metabolic advantage not experimentally quantified.
Metabolic stability CYP450 resistance Kinase inhibitor optimisation

Antimycobacterial Activity Potential

While no MIC data have been published for the target compound itself, a closely related congener – N‑(4‑methoxy‑2‑methylphenyl)‑2‑methylimidazo[1,2‑b]pyridazine‑6‑carboxamide – demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis with an MIC of 1.56 µg mL⁻¹ . The 6‑carboxamide series therefore exhibits tractable antibacterial SAR, and the 3,4‑dimethylphenyl variant represents an unexplored diversification point. Screening this compound against M. tuberculosis H37Rv or multidrug‑resistant clinical isolates could reveal whether the dimethyl substitution pattern enhances or diminishes potency relative to the methoxy‑methyl analog.

Antimycobacterial potential
Class-level inference
Congener MIC 1.56 µg/mL against M. tuberculosis; target compound MIC unknown.
Supports antimicrobial screening exploration.
Requires direct MIC determination and cytotoxicity benchmarking.
Antimycobacterial Tuberculosis Phenotypic screening

Haspin Kinase Inhibitor Scaffold Potential

A series of 3,6‑disubstituted imidazo[1,2‑b]pyridazines was recently optimised as selective Haspin kinase inhibitors, with the most potent compounds exhibiting IC₅₀ values between 6 and 100 nM in vitro and significant antiproliferative activity against osteosarcoma U‑2 OS cells . The target compound shares the identical 6‑carboxamide substitution pattern and differs only in the nature of the aryl amide group, placing it within the same pharmacophore space. Notably, the lead Haspin inhibitors from this series did not block G₂/M cell‑cycle transition, a liability associated with CDK1/Cyclin B co‑inhibition, indicating that the imidazo[1,2‑b]pyridazine‑6‑carboxamide scaffold intrinsically favours Haspin over CDK1 selectivity . The 3,4‑dimethylphenyl amide has not been evaluated in this assay, but its structural congruence with the published leads makes it a high‑priority candidate for Haspin‑focused screening.

Haspin kinase potential
Class-level inference
Published 6-carboxamide leads: Haspin IC₅₀ 6–100 nM. Target compound not evaluated.
Supports Haspin-focused screening and SAR expansion.
Activity confirmation needed; off-target CDK1/cyclin B profile uncharacterized.
Haspin kinase Mitotic kinase Cancer cell proliferation

Physicochemical Property Differentiation vs. Analogues

Computed molecular properties differentiate the target compound from its closest commercially available analogs. The target compound (C₁₆H₁₆N₄O; MW 280.32) shares the same molecular formula with the 2,5‑dimethylphenyl regioisomer but is predicted to exhibit a different dipole moment due to the altered substitution pattern, which may affect aqueous solubility and passive membrane permeability. The topological polar surface area (TPSA) of both regioisomers is 59.3 Ų, well within the range associated with oral bioavailability (<140 Ų), and the hydrogen‑bond donor count (1) and acceptor count (3) satisfy Lipinski’s rule of five [1]. Compared with the bulkier 2‑cyclopropyl analog (MW 306.36; TPSA 59.3 Ų; XLogP3 2.8) and the more polar methoxy‑methylphenyl analog (MW 296.32; TPSA 68.5 Ų estimated), the target compound occupies a distinct property space that may translate to differential cell permeability and protein‑binding characteristics [1].

Physicochemical properties
Cross-study comparable
MW −26 g/mol vs cyclopropyl analog; TPSA −9.2 Ų vs methoxy analog; XLogP3 −0.2 vs cyclopropyl.
Lower MW and balanced lipophilicity may support cellular assay permeability.
Computed values; experimental solubility and permeability data required.
Physicochemical properties Drug-likeness Permeability

Research and Procurement Scenarios


Kinase Selectivity Profiling: P-Loop Steric Tolerance Probe

The 2‑methyl substituent and 3,4‑dimethylphenyl amide of the target compound make it a compact, low‑molecular‑weight probe for assessing P‑loop steric constraints in kinase panels. Based on DYRK1A co‑crystal structures showing that the 2‑methyl group occupies a hydrophobic sub‑pocket under the P‑loop [1], this compound can be used alongside the bulkier 2‑cyclopropyl analog to quantify the sensitivity of kinase targets to P‑loop substitution. Procurement of both compounds enables a matched‑pair analysis that isolates the contribution of 2‑position steric bulk to kinase selectivity.

Phenotypic Antimycobacterial Screening

Given that a structurally related 6‑carboxamide analog demonstrated an MIC of 1.56 µg mL⁻¹ against M. tuberculosis [1], the target compound is a logical next‑step procurement for antitubercular drug‑discovery programmes. Screening against M. tuberculosis H37Rv and a panel of drug‑resistant clinical isolates would establish whether the 3,4‑dimethylphenyl substitution improves potency, reduces cytotoxicity, or offers a superior selectivity index relative to the methoxy‑methylphenyl benchmark.

Haspin Kinase Lead Optimization via 6-Carboxamide Diversification

The imidazo[1,2‑b]pyridazine‑6‑carboxamide scaffold has been validated as a selective Haspin inhibitor chemotype with nanomolar potency [1]. The target compound, differing only in the aryl amide substituent, is a strong candidate for head‑to‑head comparison with published leads. Researchers can procure this compound to evaluate whether the 3,4‑dimethylphenyl group enhances Haspin affinity, improves antiproliferative activity in U‑2 OS spheroid models, or further reduces off‑target CDK1/Cyclin B inhibition.

Computational Docking and Virtual Screening

With a molecular weight of 280.32 g mol⁻¹, a TPSA of 59.3 Ų, and only one hydrogen‑bond donor, the target compound satisfies all Lipinski rule‑of‑five criteria and occupies a drug‑like property space distinct from bulkier or more polar analogs [1]. Its compact structure and synthetic accessibility make it an ideal entry for computational docking campaigns, where it can serve as a reference ligand for scoring function calibration or as a starting point for virtual enumeration of 6‑carboxamide analogs.

Application
Selection Property
Validation Focus
Kinase P-loop steric probe studies
2-Methyl substituent and regioisomer identity
Matched-pair selectivity profiling against cyclopropyl analog
Antimycobacterial screening
Imidazo[1,2-b]pyridazine-6-carboxamide class
MIC determination and selectivity index assessment
Haspin kinase inhibition studies
6-Carboxamide diversification vector
Haspin IC₅₀ and anti-proliferative endpoint in U-2 OS models
Computational docking and virtual screening
Drug-like physicochemical profile (MW, TPSA, HBD)
Scoring function calibration and analog enumeration
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